N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide (CPN-9) is a novel small molecule identified through a ligand-based virtual screening system. [] It acts as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [] This pathway plays a crucial role in regulating cellular response to oxidative stress by inducing the expression of antioxidant proteins and phase II detoxification enzymes. []
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in protecting against oxidative stress-induced cellular damage. This compound features a complex structure that integrates various functional groups, contributing to its unique properties and applications in medicinal chemistry.
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide can be classified as an acetamide derivative. Its structural components suggest it may belong to the class of thiazole-containing compounds, which are known for their diverse pharmacological activities.
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide typically involves multi-step reactions that include the formation of the thiazole ring followed by acylation with the appropriate acetamide.
The synthesis may require specific solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine to facilitate the reaction. Monitoring the reaction progress through techniques such as thin-layer chromatography is essential to ensure completion.
The molecular formula for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is , indicating a complex structure with multiple functional groups including an amide linkage and aromatic systems.
Key structural features include:
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Standard purification techniques such as recrystallization or column chromatography are often employed post-synthesis.
The mechanism by which N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide exerts its protective effects against oxidative stress involves several pathways:
Experimental studies have shown that compounds with similar structures can modulate reactive oxygen species levels in cells, suggesting a potential mechanism for this compound's action .
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide is expected to exhibit:
Key chemical properties include:
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-(2,4,6-trimethylphenoxy)acetamide has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications in treating diseases associated with oxidative stress.
Ligand-based virtual screening (LBVS) served as the foundational strategy for identifying the thiazole-acetamide scaffold as a promising neuroprotective lead compound. Researchers employed Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore mapping to screen >3.26 million commercially available compounds, prioritizing structures predicted to enhance the Nrf2-antioxidant response element (ARE) pathway. This approach specifically targeted molecules capable of suppressing oxidative stress-induced cell death – a key pathological mechanism in neurodegenerative diseases. The screening identified N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide (designated CPN-9) as a primary hit with selective neuroprotective activity against oxidative stressors like menadione and 6-hydroxydopamine. Virtual screening methods including OpenEye Shape Tanimoto and combinatorial scoring demonstrated superior enrichment efficiency in scaffold identification compared to traditional fingerprinting techniques, enabling the discovery of novel chemotypes with improved target specificity [3] [4] [5].
Table 1: Virtual Screening Methods Applied in CPN-9 Identification
Method | Enrichment Efficiency | Scaffold-Hopping Capability | Key Advantage |
---|---|---|---|
OpenEye Shape Tanimoto | 0.89 | High | 3D shape similarity scoring |
ECFP6 Fingerprints | 0.75 | Moderate | 2D structural similarity assessment |
Topomer Similarity | 0.82 | High | Conformation-independent alignment |
Cresset FieldScreen | 0.78 | Moderate | Electrostatic/polarity field matching |
Systematic SAR studies revealed critical structural determinants for neuroprotective efficacy within the thiazole-acetamide class. The central acetamide linker (-NHCO-) proved essential, with carbonyl deletion or N-methylation abolishing >90% of antioxidant activity. Pyridinyl substitution at the thiazole C4 position demonstrated strict regiochemical dependence: 2-pyridinyl analogues exhibited 5-fold greater potency than 3- or 4-pyridinyl isomers due to optimized hydrogen bonding with the Keap1-Nrf2 protein interface. Phenoxy modifications significantly influenced both potency and physicochemical properties – 2,4,6-trimethyl substitution (mesityl) conferred optimal logP (3.9) and membrane permeability while maintaining steric accessibility for target engagement. Thiazole-to-oxazole replacement diminished activity by 70%, underscoring the indispensability of the sulfur atom for redox modulation. Introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the phenoxy para-position reduced potency, suggesting electron-donating character supports radical quenching mechanisms [1] [3] [5].
Despite promising in vitro neuroprotection, CPN-9 exhibited poor CNS penetrance (brain:serum ratio = 0.03) due to high polar surface area (PSA = 98 Ų) and P-glycoprotein efflux. Molecular dynamics simulations identified the planar thiazole-phenoxy conformation as a major contributor to membrane impermeability. Computational redesign employed fragment-based deplanarization strategies: Replacing the rigid phenoxy ether with a flexible methylamino linker reduced PSA by 32% while introducing a protonatable nitrogen. This modification yielded the clinical candidate WN1316 (2-[mesityl(methyl)amino]-N-[4-(pyridin-2-yl)-1H-imidazol-2-yl]acetamide), which demonstrated 39-fold higher brain AUC₀₋₈ than CPN-9. Key permeability parameters were optimized through iterative in silico ADMET profiling: logD (7.4) reduced to 2.1, hydrogen bond donors capped at 2, and rotatable bonds increased from 4 to 7 to disrupt crystallinity. These modifications maintained Nrf2 activation potency (EC₅₀ = 110 nM) while achieving therapeutic brain concentrations at 1-100 µg/kg/day dosing in ALS models [3] [5] [6].
Table 2: Blood-Brain Barrier Permeability Parameters Before and After Optimization
Parameter | CPN-9 | WN1316 | Optimization Impact |
---|---|---|---|
Molecular Weight (g/mol) | 353.4 | 458.8 | +30% (acceptable for CNS drugs) |
logP | 3.9 | 2.1 | Reduced lipophilicity |
PSA (Ų) | 98 | 67 | 32% reduction enhances permeability |
H-Bond Donors | 2 | 2 | Unchanged (optimal) |
Brain:Serum Ratio (AUC₀₋₈) | 0.03 | 1.17 | 39-fold improvement |
P-gp Substrate | Yes | No | Elimination of efflux liability |
Synthetic methodologies for the 4-pyridinyl-1,3-thiazol-2-amine core diverge significantly in yield, scalability, and functional group tolerance. The most efficient route employs a Hantzsch thiazole condensation: 2-Bromo-1-(pyridin-2-yl)ethan-1-one undergoes cyclocondensation with thiourea derivatives in ethanol at 80°C, achieving 65-78% yields for 2-aminothiazole intermediates. Alternative microwave-assisted synthesis reduces reaction time from 12 hours to 25 minutes but suffers from limited scalability. Acetamide coupling presents distinct challenges – Schotten-Baumann acylation using 2-(2,4,6-trimethylphenoxy)acetyl chloride requires strictly anhydrous conditions to prevent hydrolysis, achieving 62% yield after chromatographic purification. Recent advances utilize peptide coupling reagents (HATU/DIPEA) in dichloromethane, improving yields to 85% while tolerating diverse carboxylic acid inputs. Purification remains non-trivial due to the scaffold's polarity; reversed-phase chromatography (C18, methanol-water) or recrystallization from ethyl acetate/hexane mixtures provide pharmaceutical-grade material (>98% purity) [1] [4] [8].
Table 3: Comparison of Synthetic Approaches to Pyridinyl-Thiazole Scaffolds
Synthetic Step | Conventional Method | Optimized Method | Yield Improvement |
---|---|---|---|
Thiazole Ring Formation | Hantzsch condensation, 12h reflux | Microwave, 25 min, 150°C | +15% (78% vs 63%) |
Acetamide Coupling | Schotten-Baumann acylation | HATU-mediated coupling | +23% (85% vs 62%) |
Purification | Silica chromatography | Recrystallization (EtOAc/Hex) | Purity >98% (both) |
Key Limitation | Thiourea solubility issues | HATU cost prohibitive at scale | Operational simplicity |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9